molecular formula C9H20N2 B114983 3,3-Dimethyl-1-(propan-2-yl)piperazine CAS No. 143936-98-5

3,3-Dimethyl-1-(propan-2-yl)piperazine

Cat. No.: B114983
CAS No.: 143936-98-5
M. Wt: 156.27 g/mol
InChI Key: IUKJUAUZZCBXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1-(propan-2-yl)piperazine is a substituted piperazine derivative characterized by two methyl groups at the 3,3-positions and an isopropyl group at the 1-position of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly neurotransmitter receptors and enzymes . The dimethyl groups introduce steric hindrance, which may reduce susceptibility to oxidative metabolism, while the isopropyl substituent could influence receptor binding specificity .

Properties

CAS No.

143936-98-5

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

3,3-dimethyl-1-propan-2-ylpiperazine

InChI

InChI=1S/C9H20N2/c1-8(2)11-6-5-10-9(3,4)7-11/h8,10H,5-7H2,1-4H3

InChI Key

IUKJUAUZZCBXBM-UHFFFAOYSA-N

SMILES

CC(C)N1CCNC(C1)(C)C

Canonical SMILES

CC(C)N1CCNC(C1)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Piperazine vs. Piperidine : Piperazine derivatives generally show higher receptor affinity than piperidine analogues due to enhanced hydrogen bonding and conformational flexibility .
  • Substituent Effects : Bulky groups (e.g., isopropyl in the target compound) may improve selectivity by occupying hydrophobic pockets, as seen in dopamine receptor ligands . However, overly large substituents (e.g., phenylethyl in ) reduce binding .
  • Linker Optimization : A three-carbon linker between piperazine and aromatic moieties enhances 5-HT1A receptor interactions , suggesting the target compound’s isopropyl group might mimic such spacing.

Metabolic Stability and Oxidation Resistance

The piperazine ring is a known metabolic hotspot, often undergoing dealkylation or oxidation . Comparisons include:

Compound Metabolic Pathway Stability Enhancement Strategy Reference
This compound Potential N-dealkylation 3,3-dimethyl groups hinder oxidation
Fluoroquinolones () Piperazine ring oxidation Methyl/ethyl groups reduce susceptibility
Piperazine isosteres () Deethylation Isosteric replacement (e.g., morpholine) lowers clearance

Key Findings :

  • Steric Shielding: The 3,3-dimethyl groups in the target compound likely protect the piperazine ring from enzymatic oxidation, similar to methyl-substituted fluoroquinolones .
  • Isosteric Replacement : Piperazine analogues with saturated rings (e.g., piperidine) show reduced metabolic liability but often at the cost of receptor affinity .

Selectivity and Functional Outcomes

Substituent positioning profoundly impacts selectivity:

  • Dopamine Receptors : Methoxy groups at the 2-position of aripiprazole’s piperazine ring improve D2 selectivity by 60-fold compared to 4-position substitution .
  • PARP-1 Inhibition: Piperazine-substituted naphthoquinones exhibit enhanced specificity, attributed to optimized hydrophobic interactions .

Implications for Target Compound : The isopropyl group’s bulk may enhance selectivity for targets with hydrophobic binding pockets, while the dimethyl groups could reduce off-target interactions by limiting conformational flexibility.

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